2-phenyl-1H-indole-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1H-indole-6-carboximidamide is an organic compound belonging to the class of 2-phenylindoles. These compounds are characterized by an indole ring substituted at the 2-position with a phenyl group. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-indole-6-carboximidamide typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the indole derivative in good yield .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Hydroxyindoles or ketoindoles.
Reduction: Aminoindoles.
Substitution: Halogenated indoles.
Scientific Research Applications
2-Phenyl-1H-indole-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-1H-indole-6-carboximidamide involves its interaction with various molecular targets. It can bind to multiple receptors, influencing biological pathways. For example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
- 2-Methylphenyl-1H-indole-6-carboximidamide
- 2-Hydroxyphenyl-1H-indole-6-carboximidamide
- 2-Fluorophenyl-1H-indole-6-carboximidamide
Comparison: 2-Phenyl-1H-indole-6-carboximidamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research .
Properties
CAS No. |
93490-77-8 |
---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-phenyl-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17) |
InChI Key |
DFVQESDQJCIAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.